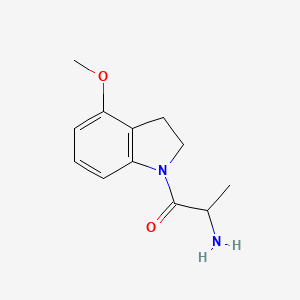

1-(4-méthoxyindolin-1-yl)-2-aminopropan-1-one

Vue d'ensemble

Description

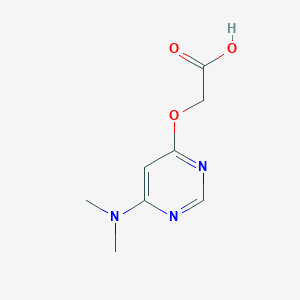

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent neuroprotecteur pour l'AVC ischémique

Une série de dérivés de l'indoline, y compris la « 1-(4-méthoxyindolin-1-yl)-2-aminopropan-1-one », a été conçue et synthétisée en tant qu'agents neuroprotecteurs multifonctionnels. Ces composés ont montré des effets protecteurs significatifs contre la mort cellulaire induite par le stress oxydatif et ont été évalués pour leur potentiel dans le traitement de l'AVC ischémique. Ils présentent une affinité de liaison pour les récepteurs NMDA-GluN2B et peuvent réduire la sécrétion de cytokines inflammatoires, ce qui est crucial dans la gestion de l'AVC .

Propriétés antioxydantes

La capacité antioxydante de ces composés a été testée in vitro, où ils ont démontré une protection significative contre la mort des cellules de macrophages induite par le peroxyde d'hydrogène (H₂O₂). Cela suggère une application potentielle dans les conditions où le stress oxydatif est un facteur contributif .

Activité anti-inflammatoire

Dans des études impliquant une inflammation induite par le lipopolysaccharide (LPS) dans les cellules microgliales, les dérivés de la « this compound » ont montré une inhibition dose-dépendante des cytokines inflammatoires comme le TNF-α, l'IL-6 et l'oxyde nitrique (NO). Cela indique une utilisation possible dans le traitement des maladies neuro-inflammatoires .

Réduction du taux d'infarctus cérébral

Des études in vivo sur un modèle de rat d'occlusion de l'artère cérébrale moyenne (MCAO) ont démontré que certains dérivés peuvent réduire considérablement le taux d'infarctus cérébral et améliorer les scores de déficit neurologique, suggérant une application thérapeutique dans les interventions contre l'AVC aigu .

Synthèse d'antidépresseurs

Bien qu'il ne soit pas directement lié à la « this compound », des dérivés similaires de l'indoline sont utilisés dans la synthèse d'antidépresseurs comme la duloxétine. Cela met en évidence le potentiel de cette classe de composés dans la synthèse pharmaceutique et la conception de médicaments .

Activité antifongique

Les dérivés de l'indoline ont été explorés pour leurs propriétés antifongiques. Bien qu'il n'y ait pas d'études spécifiques sur la « this compound », la similitude structurelle suggère des applications possibles dans le développement d'agents antifongiques .

Synthèse d'énantiomères

La structure du composé permet la possibilité de synthétiser des formes énantiomériquement pures, qui sont précieuses pour créer des médicaments avec des activités spécifiques souhaitées et réduire les effets secondaires .

Amélioration de la fonction neurologique

Des composés structurellement liés à la « this compound » ont montré une amélioration des fonctions neurologiques chez les modèles animaux, indiquant des applications potentielles dans le traitement des maladies neurodégénératives ou l'amélioration cognitive .

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in the transmission of excitatory signals.

Mode of Action

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets by binding to NMDA-GluN2B receptors . This interaction results in significant protective effects against oxidative stress-induced cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide (H2O2)-induced death of RAW 264.7 cells . Additionally, it dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Result of Action

The molecular and cellular effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one’s action include neuroprotection and anti-inflammatory effects . The compound can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

Analyse Biochimique

Biochemical Properties

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction with these enzymes often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity. For instance, the compound’s interaction with oxidoreductases can result in the modulation of redox reactions, which are vital for cellular metabolism .

Cellular Effects

The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic and regulatory pathways .

Molecular Mechanism

At the molecular level, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either competitive or non-competitive inhibition. This binding can alter the enzyme’s conformation and activity, thereby affecting the overall metabolic flux . Furthermore, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one has been shown to influence gene expression by binding to DNA or interacting with transcription factors, resulting in the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further utilized or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux .

Transport and Distribution

The transport and distribution of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and its potential therapeutic applications .

Propriétés

IUPAC Name |

2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYPPHHKJVGAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

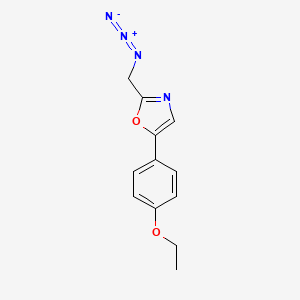

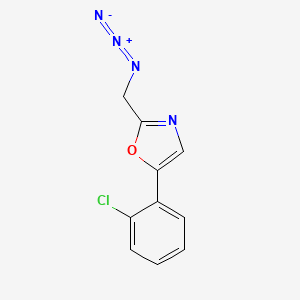

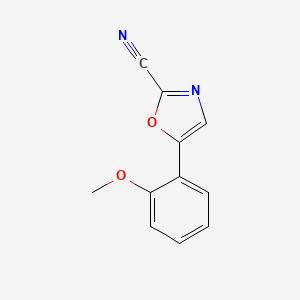

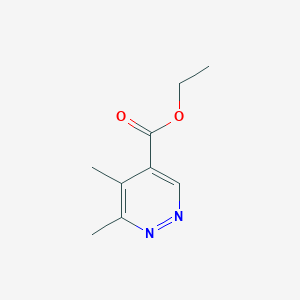

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)

![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)